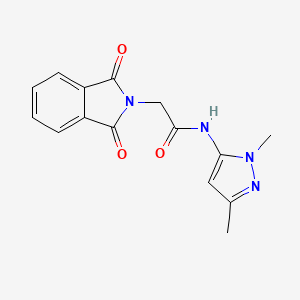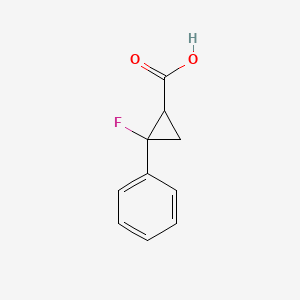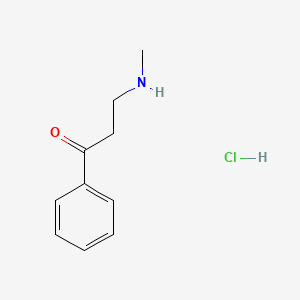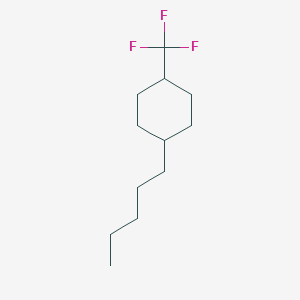
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane
Descripción general
Descripción
Trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane, also known as PTCH, is a chemical compound with the molecular formula C12H21F3 . It has a molecular weight of 222.29 . The IUPAC name for this compound is 1-pentyl-4-(trifluoromethyl)cyclohexane .
Molecular Structure Analysis
The InChI code for trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane is 1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3/t10-,11- . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Photoinitiated Polymerization
- Application : A study by Masuda, Jonkheijm, Sijbesma, and Meijer (2003) focused on the polymerization of a disk-shaped molecule in cyclohexane, demonstrating the potential of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane in polymer chemistry. This research has implications for the development of new materials with specific molecular architectures (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).
Liquid Crystal Simulation
- Application : Yakovenko, Minko, Krömer, and Geiger (1994) conducted a computer simulation of a liquid crystal related to trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane, highlighting its relevance in understanding the dynamic properties of liquid crystals. This research contributes to the field of liquid crystal technology, which is crucial for display technologies and other applications (Yakovenko, Minko, Krömer, & Geiger, 1994).
Oxidation Reactions
- Application : Shul’pin, Süss-Fink, and Smith (1999) explored the oxidation of alkanes, including cyclohexane, in the presence of a manganese(IV) complex, revealing the potential of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane in catalytic oxidation processes. This has implications for organic synthesis and industrial chemical processes (Shul’pin, Süss-Fink, & Smith, 1999).
Chemical Synthesis
- Application : Research by Yu, Wang, Chen, Y. Wang, and Xu (2014) demonstrated the catalyzed oxidation of cyclohexene, providing a pathway to important compounds such as trans-1,2-cyclohexanediol. This study is significant for chemical synthesis and the production of key industrial chemicals (Yu, Wang, Chen, Wang, & Xu, 2014).
Molecular Interaction Studies
- Application : The work of Pickering, Seeber, Long, and Cronin (2005) on the crystal packing of Schiff-base derivatives of trans-1,3,5-triaminocyclohexane showcases the importance of weak intermolecular interactions in molecular science, relevant for understanding molecular structures and interactions (Pickering, Seeber, Long, & Cronin, 2005).
Polyimide Synthesis
- Application : Chen, Pei, Liu, and Fang (2013) investigated the synthesis of transparent polyimides from trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides, showing the potential of cyclohexane derivatives in producing high-performance materials (Chen, Pei, Liu, & Fang, 2013).
Coordination Complexes
- Application : Mathieson, Cooper, Pickering, Keller, Long, Newton, and Cronin (2009) demonstrated the use of cis,trans-1,3,5-triaminocyclohexane in the synthesis of coordination complexes, essential for the development of molecular clusters and architectures (Mathieson et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-pentyl-4-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMMFSZXNAUQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)
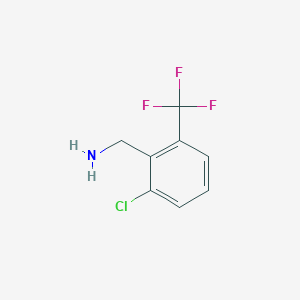
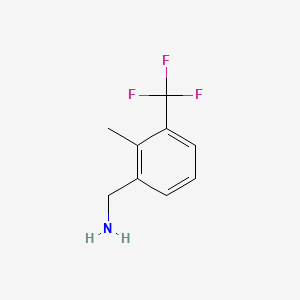
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)
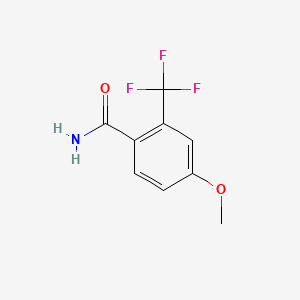
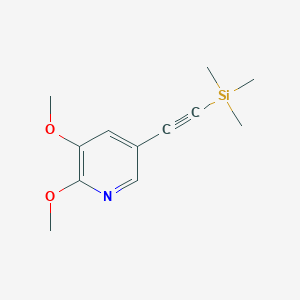
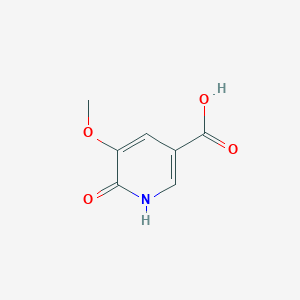
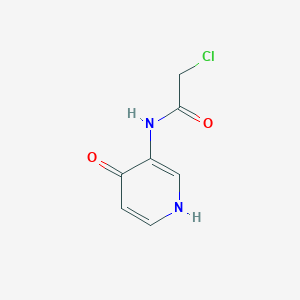
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)
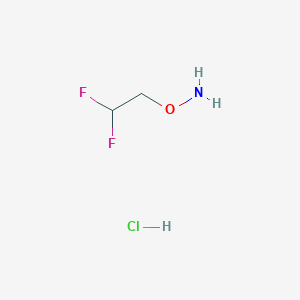
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)
